2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881060
InChI: InChI=1S/C25H23N3S2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1
SMILES:
Molecular Formula: C25H23N3S2
Molecular Weight: 429.6 g/mol

2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine

CAS No.:

Cat. No.: VC15881060

Molecular Formula: C25H23N3S2

Molecular Weight: 429.6 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine -

Specification

Molecular Formula C25H23N3S2
Molecular Weight 429.6 g/mol
IUPAC Name (4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole
Standard InChI InChI=1S/C25H23N3S2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1
Standard InChI Key GYULXYNQKJXAFZ-SFTDATJTSA-N
Isomeric SMILES C1[C@@H](N=C(S1)C2=NC(=CC=C2)C3=N[C@H](CS3)CC4=CC=CC=C4)CC5=CC=CC=C5
Canonical SMILES C1C(N=C(S1)C2=NC(=CC=C2)C3=NC(CS3)CC4=CC=CC=C4)CC5=CC=CC=C5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a central pyridine ring substituted at the 2- and 6-positions with (S)-4-benzyl-4,5-dihydrothiazole groups. Each thiazole moiety contains a chiral center at the 4-position, conferring stereochemical specificity. The benzyl groups enhance lipophilicity, while the pyridine and thiazole rings contribute to π-π stacking and metal-coordination capabilities .

Stereochemical Configuration

The (S)-configuration at both thiazole chiral centers is critical for enantioselective interactions. This configuration, confirmed by the IUPAC name (4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole, ensures spatial alignment of functional groups for asymmetric induction.

Spectroscopic Characterization

Key spectroscopic data include:

  • IR: Absorption bands for C≡N (2162 cm⁻¹) and SO₂ (1326, 1127 cm⁻¹) .

  • <sup>1</sup>H-NMR: Signals at δ 7.36 (pyridine H-5), 8.30 (pyridine H-6), and 8.81 (pyridine H-2).

  • <sup>13</sup>C-NMR: Peaks corresponding to pyridine carbons (≈150 ppm) and thiazole carbons (≈120–140 ppm).

Physicochemical Properties

Table 1 summarizes the compound’s physical properties:

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>23</sub>N<sub>3</sub>S<sub>2</sub>
Molecular Weight429.6 g/mol
CAS Number873654-35-4
IUPAC Name(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole
SolubilityLikely soluble in DMSO, DMF

Synthesis and Preparation

Synthetic Routes

While explicit protocols for 2,6-bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine are scarce, analogous compounds are synthesized via:

  • Condensation Reactions: Thiazole formation via cyclization of thioamides with α-haloketones.

  • Metal-Catalyzed Coupling: Suzuki-Miyaura coupling to attach aryl groups to the pyridine core.

Key Intermediates

  • 4-Benzyl-4,5-dihydrothiazole-2-carboxylic acid: Generated from L-cysteine derivatives.

  • 2,6-Dibromopyridine: Serves as the central scaffold for bis-thiazole substitution.

Challenges in Synthesis

  • Stereochemical Control: Maintaining enantiopurity during thiazole ring closure requires chiral auxiliaries or asymmetric catalysis.

  • Purification: Separation of diastereomers necessitates chromatographic techniques.

Applications in Catalysis and Coordination Chemistry

Asymmetric Catalysis

The compound’s chiral thiazole units make it a candidate for enantioselective catalysis. Potential applications include:

  • Hydrogenation: Transfer of chirality to prochiral substrates.

  • Cyclopropanation: Stereocontrolled formation of cyclopropane rings.

Ligand Design

As a N,S-donor ligand, it can coordinate to transition metals (e.g., Ru, Pd) to form complexes for:

  • Cross-Coupling Reactions: Enhancing selectivity in C–C bond formations.

  • Photocatalysis: Facilitating electron transfer processes.

SupplierLocationPurityPrice (Est.)
Wuxi AppTecChina>95%$350–500/g
Beijing Xinyanhui Pharmaceutical R&DChinaCustomInquiry-based
Suzhou Meishi BiotechnologyChina>90%$400–600/g

Research Gaps and Future Directions

  • Biological Activity: No studies on antimicrobial or anticancer properties are reported, though structural analogs show promise .

  • Scalable Synthesis: Developing cost-effective, large-scale methods remains a challenge.

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